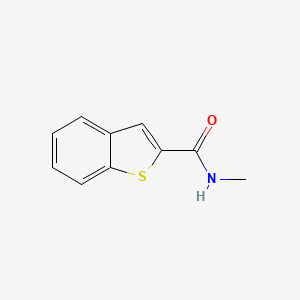

N-methyl benzothiophene-2-carboxamide

Descripción

N-Methyl benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a carboxamide group at the 2-position and an N-methyl moiety. Its structure (C₁₀H₉NOS) combines aromatic stability with hydrogen-bonding capability, making it valuable in medicinal chemistry and materials science. Notably, derivatives of benzothiophene-2-carboxamide have demonstrated biological activity, such as inhibition of Chlamydia trachomatis growth (MIC = 6 μM for compound 18 in ) .

Propiedades

IUPAC Name |

N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCKWXGHIGQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amidation of Benzothiophene-2-Carbonyl Chloride with Methylamine

The most direct method involves reacting benzothiophene-2-carbonyl chloride with methylamine. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Procedure :

-

Synthesis of Benzothiophene-2-Carbonyl Chloride : Benzothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is stirred for 2–4 hours, yielding the acid chloride.

-

Amide Formation : The acid chloride is added dropwise to a solution of methylamine in tetrahydrofuran (THF) or dioxane at 0°C. Triethylamine (Et₃N) is often used to scavenge HCl, with stirring continued for 12–24 hours at room temperature.

Optimization :

-

Solvent : Dioxane or THF improves solubility and reaction homogeneity.

-

Temperature : Maintaining 0°C during acid chloride addition minimizes side reactions.

-

Yield : Reported yields range from 65% to 78% after column chromatography (silica gel, ethyl acetate/hexane).

Example Data :

Carbodiimide-Mediated Coupling of Benzothiophene-2-Carboxylic Acid

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.

Procedure :

-

Activation : Benzothiophene-2-carboxylic acid (1 equiv) is dissolved in DCM or DMF. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form an active ester intermediate.

-

Amine Coupling : Methylamine (1.5 equiv) is introduced, and the mixture is stirred for 12–24 hours at room temperature.

Key Considerations :

-

Base Addition : Diisopropylethylamine (DIPEA) enhances reaction efficiency by deprotonating the amine.

-

Side Reactions : Overactivation of the carboxylic acid may lead to oligomerization, necessitating stoichiometric control.

Example Data :

Alternative Methodologies

Reductive Amination of Benzothiophene-2-Carboxamide

While less common, reductive methylation of benzothiophene-2-carboxamide using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) offers an alternative route.

Procedure :

-

Imine Formation : Benzothiophene-2-carboxamide is reacted with formaldehyde in methanol.

-

Reduction : NaBH₃CN is added at 0°C, and the mixture is stirred for 6 hours.

Challenges :

-

Selectivity : Over-reduction or N-methylation of other functional groups may occur.

-

Yield : Typically lower (45–55%) compared to direct amidation.

Reaction Mechanism and Kinetics

The amidation proceeds via a two-step mechanism:

-

Nucleophilic Attack : Methylamine’s lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Departure : Et₃N facilitates deprotonation, expelling chloride and forming the amide bond.

Kinetic Studies :

-

Rate-Limiting Step : Nucleophilic attack is rate-determining, with activation energies of ~50 kJ/mol observed in THF.

-

Catalysis : DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Purification and Characterization

Purification Techniques

Análisis De Reacciones Químicas

Types of Reactions

N-methyl benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzothiophene derivatives, including N-methyl benzothiophene-2-carboxamide, as selective inhibitors of cyclin-dependent kinases (Clk1 and Clk4), which are critical in regulating pre-mRNA splicing. This regulation is pivotal in tumor biology, as overexpression of these kinases is associated with various cancers. The introduction of specific substituents on the benzothiophene scaffold has been shown to enhance selectivity and potency against tumor cells, making these compounds promising candidates for cancer therapy .

1.2 Antimicrobial Properties

this compound has demonstrated antimicrobial properties, particularly against certain bacterial strains. The unique structure allows for interactions with bacterial enzymes or receptors, potentially leading to the modulation of their activity and offering a pathway for the development of new antibiotics.

1.3 Antifouling Applications

The compound has been explored for its antifouling properties in marine environments. It can be incorporated into coatings to prevent biofouling on ships and underwater structures, significantly reducing maintenance costs and energy consumption associated with increased friction from fouling organisms .

Structural Modifications and Derivatives

The biological activity of this compound can be enhanced through structural modifications. For example, introducing halogen groups or varying the alkyl chain length on the amide can significantly impact its pharmacological properties.

Table: Structural Modifications Impacting Activity

Case Studies

4.1 Selective Clk Inhibition

A study focused on the synthesis of 5-methoxybenzothiophene-2-carboxamides showed that specific modifications led to compounds with unprecedented selectivity for Clk1/4 over Clk2. This selectivity is crucial for minimizing off-target effects in cancer therapies .

4.2 Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations, suggesting its potential utility as a lead compound in antibiotic development.

Mecanismo De Acción

The mechanism by which N-methyl benzothiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of protein-protein interactions.

Comparación Con Compuestos Similares

Structural Modifications and Substitution Patterns

Key structural analogs differ in substituents on the benzothiophene ring, carboxamide modifications, or additional fused rings.

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂ in ) may enhance reactivity or target binding.

- N-substituents (methyl vs. ethyl) influence steric effects and metabolic stability.

Physical and Chemical Properties

- Planarity : X-ray crystallography of methyl 2-(thiophene-2-carboxamido)benzoate (analog) reveals near-planar conformation, with sp² hybridization at carbonyl groups . This planar structure may facilitate π-π stacking in target binding.

- Bond Lengths : Double-bond character in C=O (1.226 Å) and partial double bonds in amide linkages (1.365–1.401 Å) suggest resonance stabilization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl benzothiophene-2-carboxamide, and how can reaction efficiency be improved?

- Methodology :

- One-pot oxidative coupling : Adapt methods from benzothiophene-2-carbaldehyde synthesis using aldehydes and 2-aminobenzamide under oxidative conditions (e.g., aerobic oxidation with Cu or Pd catalysts). Optimize solvent systems (e.g., DMF or toluene) and temperature (80–120°C) to minimize side products .

- N-methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) under reflux in aprotic solvents like THF .

- Key Metrics : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can this compound be reliably characterized in academic research?

- Analytical Techniques :

- Spectroscopy : H/C NMR (in CDCl or DMSO-d) to confirm methyl group integration and carboxamide resonance. Compare with NIST spectral libraries for validation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and analyze using Cu-Kα radiation .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved?

- Methodology :

- Computational Validation : Use DFT calculations (e.g., Gaussian or ORCA software) to simulate NMR chemical shifts and compare with experimental data. Address discrepancies arising from solvent effects or tautomerism .

- Multi-technique Cross-validation : Combine XRD (for solid-state structure) with solution-state NMR and IR to detect polymorphic variations or dynamic equilibria .

Q. What strategies are effective for evaluating the bioactivity of this compound in pharmacological studies?

- Experimental Design :

- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC determination) .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) under varying pH conditions .

- Data Interpretation : Apply statistical models (e.g., ANOVA) to differentiate bioactive effects from cytotoxicity.

Q. What challenges arise in crystallizing this compound derivatives, and how can they be addressed?

- Crystallization Challenges :

- Polymorphism : Screen solvents (e.g., DMSO, acetonitrile) and cooling rates to isolate stable polymorphs.

- Hydrogen Bonding : Modify substituents (e.g., electron-withdrawing groups) to enhance lattice stability .

- Advanced Techniques : Use synchrotron radiation for high-resolution XRD of low-symmetry crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.